1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its unique structure, which includes a pyrimidine ring attached to a piperazine moiety, further connected to a prop-2-en-1-one group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with substituted acetophenone in the presence of piperidine. This reaction is carried out in a quartz tube under microwave irradiation (MWI) at 360 W for 5-6 minutes . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency protocols. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
α2-Adrenergic Receptor Antagonist: The compound acts as an antagonist of the α2-adrenergic receptor, which plays a role in regulating neurotransmitter release.
5-HT1A Receptor Partial Agonist: It also acts as a partial agonist of the 5-HT1A receptor, which is involved in the modulation of mood and anxiety.
Comparison with Similar Compounds
1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
Buspirone: An anxiolytic drug that also acts on the 5-HT1A receptor.
Tandospirone: Another anxiolytic with similar receptor activity.
Piribedil: An antiparkinsonian agent with a different mechanism of action but similar structural features.
These comparisons highlight the uniqueness of this compound in terms of its specific receptor interactions and potential therapeutic applications.
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H14N4O/c1-2-10(16)14-6-8-15(9-7-14)11-12-4-3-5-13-11/h2-5H,1,6-9H2 |
InChI Key |
USRIQEMIJBUTMF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
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